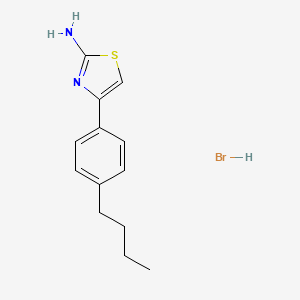

4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Description

Properties

IUPAC Name |

4-(4-butylphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S.BrH/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12;/h5-9H,2-4H2,1H3,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUDCOCXSZAVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=N2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Butylphenyl)-1,3-thiazol-2-amine Hydrobromide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(4-butylphenyl)-1,3-thiazol-2-amine hydrobromide, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a robust and versatile method for the formation of the thiazole ring. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for the two-stage synthesis, which involves the initial α-bromination of a substituted acetophenone followed by a cyclocondensation reaction with thiourea. The information presented herein is intended for researchers, scientists, and drug development professionals, providing them with the necessary technical insights for the successful laboratory-scale preparation of this compound.

Introduction and Strategic Overview

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is a classic example of heterocyclic chemistry, relying on the Hantzsch thiazole synthesis, a method first described in the late 19th century that remains a cornerstone of modern organic synthesis.

The overall synthetic strategy is a two-step process, as illustrated below. This approach is favored for its high efficiency and the ready availability of the starting materials.

Figure 1: Overall two-step synthesis pathway for this compound.

This guide will first delve into the mechanistic details and experimental execution of the α-bromination of 4'-butylacetophenone. Subsequently, it will provide a thorough examination of the Hantzsch cyclocondensation to yield the target 2-aminothiazole hydrobromide.

Step 1: α-Bromination of 4'-Butylacetophenone

The initial step in the synthesis is the selective halogenation of the α-carbon of 4'-butylacetophenone to produce the key intermediate, 2-bromo-1-(4-butylphenyl)ethan-1-one. This reaction is a classic example of an acid-catalyzed α-halogenation of a ketone.

Mechanistic Rationale

The acid-catalyzed α-bromination of ketones proceeds through an enol intermediate. The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the rate-determining step is the formation of the enol.

Figure 2: Simplified mechanism of the acid-catalyzed α-bromination of 4'-butylacetophenone.

The choice of solvent is crucial in this step. Acetic acid is a common solvent as it can also act as the acid catalyst. Methanol is another suitable solvent, often with the addition of a catalytic amount of a strong acid like HBr or HCl. Temperature control is critical to prevent side reactions, such as multiple halogenations or aromatic bromination, although the latter is less likely with the deactivating acetyl group on the aromatic ring.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-butylphenyl)ethan-1-one

This protocol is based on established methods for the α-bromination of substituted acetophenones.

Materials:

-

4'-Butylacetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice

-

Water

-

Sodium bisulfite solution (5% w/v)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-butylacetophenone (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

If the bromine color persists, add a 5% sodium bisulfite solution dropwise until the color disappears.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-1-(4-butylphenyl)ethan-1-one by recrystallization from a suitable solvent system such as hexanes or ethanol.

Self-Validation: The purity of the intermediate can be assessed by thin-layer chromatography (TLC), melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR).

Step 2: Hantzsch Thiazole Synthesis

The second and final stage of the synthesis is the Hantzsch reaction, which involves the cyclocondensation of the α-bromoketone intermediate with thiourea to form the desired 2-aminothiazole ring. The initial product isolated from this reaction is the hydrobromide salt.

Mechanistic Rationale

The Hantzsch thiazole synthesis is a robust and high-yielding reaction. The mechanism involves an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the bromoketone (an SN2 reaction). This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] This guide provides an in-depth characterization of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide, a representative member of this class. We delve into its fundamental physicochemical properties, analytical characterization, and the underlying scientific principles that govern these assessments. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for applications ranging from early-stage discovery to formulation development. We emphasize not just the methods, but the causality behind our experimental choices, ensuring a trustworthy and reproducible framework for analysis.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is an organic salt composed of a protonated aminothiazole core, a lipophilic butylphenyl substituent, and a bromide counter-ion.

The key structural features include:

-

Aromatic Phenyl Ring: Substituted at the para-position, influencing electronic properties and providing a scaffold for potential intermolecular interactions (e.g., π-π stacking).

-

n-Butyl Group: A flexible, nonpolar aliphatic chain that significantly increases the molecule's lipophilicity, a critical factor for membrane permeability.

-

2-Aminothiazole Ring: A heterocyclic system that is a common pharmacophore. The exocyclic amine is basic and is protonated in the hydrobromide salt, enhancing aqueous solubility. Thiazoles are known to act as ligands in various biological systems.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-(4-butylphenyl)-1,3-thiazol-2-amine;hydrobromide | [1] |

| CAS Number | 1049753-53-8 | [1][2] |

| Molecular Formula | C₁₃H₁₇BrN₂S | [1][3] |

| Molecular Weight | 313.26 g/mol | [1][3] |

Synthesis and Purification Pathway

The most direct and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This approach provides a reliable and scalable route to the parent amine, which can then be converted to the hydrobromide salt. Understanding this pathway is critical for anticipating potential process-related impurities, such as unreacted starting materials or cyclization byproducts.

The synthesis proceeds in two logical steps:

-

Ring Formation: Condensation of an α-haloketone (2-bromo-1-(4-butylphenyl)ethan-1-one) with thiourea. The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole free base.

-

Salt Formation: The isolated free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrobromic acid to precipitate the thermodynamically stable hydrobromide salt, which often exhibits improved crystallinity and handling properties compared to the free base.

Core Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) dictates its behavior from formulation to its site of action. The following properties are fundamental for the characterization of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Expected Value / State | Significance |

| Physical Appearance | Off-white to pale yellow solid | Basic quality control check |

| Solubility | Soluble in methanol, ethanol; Sparingly soluble in water; Insoluble in nonpolar solvents | Impacts formulation, bioavailability, and purification |

| Melting Point (M.p.) | To be determined experimentally; expected >150 °C | Indicator of purity and solid-state stability |

| pKa | To be determined experimentally | Governs ionization state at physiological pH, affecting absorption and distribution |

| LogD at pH 7.4 | To be determined experimentally | Measures effective lipophilicity, predicting membrane permeability |

Solubility Profile

Causality: The molecule possesses both a large, nonpolar butylphenyl group and an ionizable aminothiazole hydrobromide moiety. This amphipathic nature dictates its solubility. The ionic hydrobromide portion favors dissolution in polar protic solvents, while the butylphenyl tail limits aqueous solubility and promotes solubility in less polar organic solvents. A related compound, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, is noted for its limited water solubility.[4]

Experimental Protocol: Shake-Flask Solubility Determination (ICH Q6A)

-

Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of a test solvent (e.g., Water, pH 7.4 Buffer, Methanol, Dichloromethane).

-

Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A self-validating system confirms equilibrium by taking measurements at multiple time points (e.g., 18, 24, and 30 hours) to ensure the concentration has plateaued.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.2).

-

Reporting: Express solubility in units of mg/mL.

Melting Point and Thermal Stability

Causality: The melting point of a crystalline solid is a sensitive indicator of its identity and purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. Thermal analysis by DSC and TGA provides a comprehensive view of the compound's behavior upon heating.

Experimental Protocol: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

DSC Analysis:

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event.

-

-

TGA Analysis:

-

Place a separate 5-10 mg sample onto the TGA balance.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under nitrogen.

-

Record the mass loss as a function of temperature to identify decomposition points.

-

Analytical Characterization and Quality Control

A suite of analytical techniques is required to confirm the structure, identity, and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides unambiguous structural confirmation.

-

¹H NMR (DMSO-d₆, 500 MHz): Expected signals include: multiplets in the aromatic region (~7.0-8.0 ppm) for the phenyl protons, a singlet for the C5-proton of the thiazole ring, distinct signals for the four methylene and methyl groups of the butyl chain, and a broad singlet for the exchangeable amine protons (NH₂). The integration of these signals must correspond to the number of protons in the structure.

-

¹³C NMR (DMSO-d₆, 125 MHz): Expected signals include those for the thiazole ring carbons (with C2 being the most downfield), aromatic carbons, and the aliphatic carbons of the butyl chain. Spectral data for similar thiazole derivatives can be used as a reference for chemical shift assignments.[5][6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups.

-

Expected Peaks: N-H stretching (primary amine) around 3450-3250 cm⁻¹, aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2950 cm⁻¹), C=N stretching of the thiazole ring (~1620 cm⁻¹), and aromatic C=C stretching (~1580 cm⁻¹).[7]

-

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

Method: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Ion: The analysis should show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₃H₁₆N₂S) at an m/z of approximately 233.11. The isotopic pattern should be consistent with the presence of one sulfur atom. A predicted collision cross-section for the [M+H]⁺ ion of a similar tert-butyl analog is 153.1 Ų.[8]

-

Chromatographic Purity Assessment

Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. The nonpolar butylphenyl group provides strong retention on a C18 stationary phase. An acidic mobile phase modifier (e.g., formic acid) is used to protonate the basic amine, ensuring a single ionic species is analyzed, which results in sharp, symmetrical peaks.

Experimental Protocol: Validated RP-HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Diluent: Acetonitrile/Water (50:50)

Self-Validation System:

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time must be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5. This ensures the chromatographic system is performing correctly.

-

Specificity: A blank (diluent) injection should show no interfering peaks at the retention time of the main analyte.

-

Purity Calculation: Purity is determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks detected.

Conclusion

This guide has outlined a comprehensive framework for the characterization of this compound. By applying the described synthetic and analytical methodologies, researchers can ensure the quality, identity, and purity of their material. The detailed physicochemical data generated through these protocols are essential prerequisites for any further investigation, including formulation development, in-vitro biological screening, and advanced drug discovery efforts. The principles and workflows detailed herein are not only applicable to this specific molecule but also serve as a robust template for the characterization of other novel 2-aminothiazole derivatives.

References

-

Al-Ostath, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Biointerface Research in Applied Chemistry. Available from: [Link]

-

PubChem. 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. Available from: [Link]

-

MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

-

PubChem. 4-(3-Bromophenyl)-1,3-thiazol-2-amine. Available from: [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available from: [Link]

-

PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Available from: [Link]

-

National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://www.researchgate.

-

ResearchGate. Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]

-

ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]

Sources

- 1. cas 1049753-53-8|| where to buy 4-(4-Butylphenyl)-1,3-thiazol-2-amine, HBr [chemenu.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound [m.chemicalbook.com]

- 4. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (C13H16N2S) [pubchemlite.lcsb.uni.lu]

4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes findings from structurally analogous thiazole derivatives to postulate a primary hypothesis centered on the inhibition of Histone Acetyltransferases (HATs). We provide a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for target identification and validation, analysis of downstream signaling pathways, and robust data presentation formats. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminothiazole moiety, in particular, is a common feature in molecules with therapeutic potential. The subject of this guide, this compound, is a novel compound whose specific mechanism of action has not yet been elucidated. The presence of a butylphenyl group suggests potential for hydrophobic interactions within a target protein's binding pocket. This guide puts forth a well-reasoned, hypothetical mechanism of action and a detailed roadmap for its experimental verification.

A Proposed Mechanism of Action: Inhibition of Histone Acetyltransferases (HATs)

Based on the established activities of similar thiazole-containing compounds, we hypothesize that this compound functions as an inhibitor of Histone Acetyltransferases (HATs).[3] HATs are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer and inflammatory disorders.

The inhibition of HATs by this compound could lead to a downstream cascade of cellular events, including the repression of oncogenes or pro-inflammatory genes. This proposed mechanism provides a solid foundation for a structured investigation into the compound's biological activity.

Alternative Hypotheses

While HAT inhibition is our primary hypothesis, the versatile thiazole scaffold suggests other potential mechanisms. These include:

-

Cyclooxygenase (COX) Inhibition: Some thiazole derivatives have shown anti-inflammatory activity through the inhibition of COX enzymes, which are key to prostaglandin synthesis.[4]

-

Antimicrobial Activity: The 2-aminothiazole core is present in numerous compounds with demonstrated antibacterial and antifungal properties.[1][2]

-

Monoamine Oxidase (MAO) Inhibition: Certain thiazolylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), suggesting a potential role in neurodegenerative diseases.[5]

Core Target Identification and Validation Workflow

A systematic approach is required to validate the hypothesis that this compound is a HAT inhibitor. The following workflow outlines the key experimental stages.

Caption: A logical workflow for the identification and validation of a HAT inhibitor.

Downstream Signaling Pathway of HAT Inhibition

The inhibition of HATs by this compound would have profound effects on gene expression. The proposed signaling cascade is illustrated below.

Caption: Proposed signaling pathway of HAT inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed mechanism of action.

In Vitro HAT Inhibitor Screening Assay

Objective: To determine if this compound inhibits HAT activity in a cell-free system.

Materials:

-

Recombinant human HAT enzyme (e.g., p300/CBP, GCN5)

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

This compound

-

HAT assay buffer

-

Developer solution (specific to the detection method, e.g., fluorescent or colorimetric)

-

96-well microplate

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the HAT assay buffer, the histone peptide substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding the HAT enzyme and Acetyl-CoA to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Western Blot for Histone Acetylation

Objective: To assess the effect of this compound on histone acetylation levels in cultured cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known HAT dependency)

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to ~80% confluency and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in histone acetylation.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound against a Panel of HATs

| HAT Subtype | IC50 (µM) |

| p300 | 5.2 |

| CBP | 8.1 |

| GCN5 | 15.7 |

| PCAF | > 50 |

Table 2: Hypothetical Quantification of Histone H3 Acetylation from Western Blot

| Treatment Concentration (µM) | Relative Acetyl-H3/Total-H3 Ratio |

| 0 (Vehicle) | 1.00 |

| 1 | 0.78 |

| 5 | 0.45 |

| 10 | 0.21 |

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, this guide provides a robust, hypothesis-driven framework for its investigation. The proposed mechanism, centered on the inhibition of Histone Acetyltransferases, is grounded in the known biological activities of structurally related thiazole derivatives.[3] The detailed experimental workflows and protocols outlined herein offer a clear path for researchers to elucidate the molecular targets and downstream signaling effects of this promising compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZQqdARRjVGGzi2bHDNBPWldp9KpMoc0GgdzzHX5TMOT1aZZRcMZjz4SbC0AAxPN7E1UVww8v8BQhjl4XpcnsMLQwxoW3NUI8P0DYlBuzuh5baGBBQ_J1oIyZ2rWOXIV-GPDih_fce4W68UQ==]

- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEky3ItKr6O_fnk46Vy4qVtm0lY351NGtdSZBkGtJ_rCjkz4Be-AHwrQ5F3V2H3botd7XO0s7uybz5PZJXZrT75cPDB7MnZIhyNUpRDaTkCnPU4jpQ87fEdULPf1zrRr573WrDBF7XySls6gw==]

- This compound. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgrx262NvJYHX-uGVK-TZ3XgefTjoMwsVEnKZJCoxuts4EtI6izXQ-M14q8dxpm1-s4tG7Xn4Mji4coyvDHZ8-1cIrS-UCCSxviRJI1rx9n5xJ-60wJ--okRoZb_wn50GWnLLf7iRbVtgoe0pwTDizn8tjsRhpBbeddj-RXg==]

- 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. (n.d.). CymitQuimica. [https://vertexaisearch.cloud.google.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. (n.d.). Pharmacophore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFStnhaxPIqN1xL47Nrt6J7BPulmWSfiB1JY0opjA2ITSY8G8MMl0_iQwjdN9Bg02uIYZ7p83BUysk6sxav9lOsBtAin0dc8qcaTeNjwoPJVO856VcHGed71S4V0hpX3ZEcc1rDaKXkG_q0Lh_pHbHvxCzwxTRcsh3IOApRi0Kg5BbJka1lHNKje0NtKOlkb23P4AA7-h2r834HYLykpNEPUw6EGXFBsMuulB3UnDOM1YiV_vkRI_vhTnDgE-ugDcCWKhM-EFG7qJB-ytssjCU7VS35KwdCSZSCywszz_DGfydv01UHSb5ciNhOZRaYbg==]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFByOcrFWRJ9wb6HZ1Rqn1fQ35cbOeqlw3NKDYtyCXLXHCH3QDiPpdXBkORtc1kGs0aTACSqCdVuiKIS30guTJcXuwTOb5t4hWIgKcvu-rNkVoctI74FlQC-AgUK7EBNK4BPJBDAH6boiOye0WpgwIT51NjjpVVhY9a_ERJLruIMbvT7NB20lpJ_Szzw3_g3cGtelRKmeIEWAezExcrFK3nEvBaIMxaefxSXwlFIDDe3-czBuOlBmlXWvIw3mS87eEDd3jBzWCmgr6zlpE=]

- (PDF) molecules Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (2014). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpq-G76GOAWaJ2rKFdy9DaonNy2-qftXCeWpfy64kfBcxp5ZKZyQKKEPrrYlO59pzCBCC6THjUd72ItZQUmFga4GcZai4fDaB6vIdz9H-xjmHEUad5NMf0kSCvTNkQN7lKZegGHYEtNPdDOC7f7OAk4irxU22QcHls8G_lo5WuegKDgeIAWyaag4K8NZvRfgubujSJwjR_iZlGiYC0gNHh-UmjBUTcHJiLMJYdJJVNWCLVEvFwRGc5V04chMrW1YC8octSuGAGSjnPgNcRxHXc_S3QPTvpMcqxfMrR5sDCE9bNRE_YC-8]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAKuV2F2-RoqB0HU1j-T9vwCLFIXcXcBDqbtvXRMfHsh22RBsU6qBPXa3tdJN5KEMnrnh8syX8-NLeLOkPerOdwUlVnToFYrMWzXhkjHcAqnAeit5yZ7pxiC-S9zTwW4BVMqw=]

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtBlDTUbdndfRD7g1X1Xfq7rXC856RdC4Vqb8YBMEDhAhPu-mq9VMXmZ891ZXhgt4BOBWOjreBcpwVr04CrsDGLgFG70YQg9qcD_YXojgWbk1G-rTGz8FW2CaKqiQ8rA0KFkY2NONZ8vMJLg==]

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3LYOACW0WoGwG8HkZY9-tDZm5fMFeAJKFXyH7WOczGQie_QGJVKe0j5ETysiDdOEde9XGhvQDqzas90OBAskMc6AMN9_SnP_2mNw8brtnD0dvsjXpoQprCcfc5M3B_qolU4MLOviYoDKst9s=]

- 4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,3-THIAZOL-2-AMINE HYDROBROMIDE. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_IYj6YIBy7kI18ZmCfHZk9wwJBncbS6RUcXuc-gPLQLPiziM2VdD02qWjqKJGvQ9pAJfT1maVIoVEXpCGYEVjasuBZjQpDkniSD16SfE2nIIkEsoMoNz1A_65oVh_9rVIKkrNaMuJgX7zaqW5nQ4sWtMVTw==]

- Target Identification for 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole: A Technical Guide. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWYDxZHbZuVVXezn0VERDn7fnXwzRNJNaUsDq571rrAA1AZZpp1yx6jwbUuN7Ce6gYwOBSvuknTDdVRGqCLLo7xeJMXL40t4r-_of7rqEsoPguD-jz1nJ23WI0oRv5v6nObIrSM0ksvLVIKGPy2Y4jjj97SkMkadHymqJzpLflCG4U5DsUR17TeHpJ4wt2muyVEPVU2jkDXFRaj7UB8Cw4wuEnCEbNrNjHWAGAHiEgvjwXF3ps_bgYQYiQZgMlgg5uEf2t_w==]

- Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 2. 1,3,4- and 1,2,4-thiadiazole series. (1999). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWXyo4eJO10cCittWTwMGYsphI75jTECoRQxiJQt-yMXgeP1T_ekIiy8A6nte2mWjjcPeH4HdDIAaaf_JuhSW6ppg1zizPttXrb8TeWs0wmCGUK17cYBiIR6ld08jIWJO1yu4=]

- 4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide. (n.d.). Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFhs7QpaK8AdNl70ZGrdlP2XQQa9RkUarsET9riJTN58JU7Cw2Y2wp-vxjtQW0QOI3AvuR1fDSGcKt847BW71M02qaj92LWAJewnVj7wXXx69mLuQtXAaaV1qAQ1lLS9-SC7J5SIBlyqWMK0NRA8Sj3eugNBdZVUq-u1aqxpAgkFxEH1fXust4_kbTNspwhtSDP7E=]

- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNfQxenhRlqTnLETQyJrD3qHWc6sHJIuiSWccq6NlEVW6JqrHO-Bg21Rqs_7CfJblMpTzKYNNPWe32cY_yG4MtXTYLgIDqFVs43eDomAoF2_4Zwl895bhQolxUlRppRXF9H35kbuYWtXEK9A==]

- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Af4I8xX0H2-edwyFu_rXM_xCoEvT2Dv-e4h3zO4P6HD01jik95fSird8syLYORwtuaTSndh9OBH9yrXKutP3q39fUmi4V4VMqv0e2Rmn80oh9BUPTX59AS7FQX40M0DNKqV0VTDdqR-CkvifZlPV0DLm1gadeUn3ODTnzqtH1Fw6PsAyz0U6IavwPGJArPnJqfNgnDROChbd5P4Dg_78p5C_kAfTaNKYZ4TFGBZLPxBm2il9zsStwuedDLkqL5LzzMBtKbDxzEyZulOB3mI0xtahFhJHI45CaNEXtrov5sczA4Xm]

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlpP3YExTYeA9riWweLot7LQzqwFa-2mtCIQE3mZ0eQ52U3BSy4IfPcSI09JvG49NCKVB7_p4OCUEuqUIGR50gfmNsdOKMyMFwN6nyjEQ5qpvFzbAVMerq8_l_CJ4pZWgu3rPDn5FnPCtqzfa5UGB8xJYb]

- Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdWA6FP7TpxZ7LC7RKEWP_SQIP5mKp5NQxNaXcmL97h5SYkW2UyBxX39noU6lzWv2YZMWc7FLHjVThod_CrNm71KnDJQYRAKlO0ElgQcWex6VNVVRolfDTUCcAnyFYbKGQYWzKiwaBL3ZNwg8-djz09E0Uc3JGiw_faEuCh06RuFs3qZJswPpMkVbDfeZqRq_x3kGkJg43VjmFDzWaPi1RJ-lKOV2a3l_RGuTQ7D7sadGxisZTu3WwuZcs10kUm5n4oUIgrEXb2IYOzPlh4Q==]

Sources

- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 2. 1,3,4- and 1,2,4-thiadiazole series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide to its Diverse Biological Activities for Researchers and Drug Development Professionals

Executive Summary

The 2-aminothiazole (2-AT) core is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational framework for a remarkable array of biologically active compounds.[1][2][3] Its inherent structural features—a hydrogen bond donor/acceptor system, rigid planarity, and capacity for diverse substitutions—make it an ideal scaffold for interacting with a multitude of biological targets. This versatility is evidenced by its presence in numerous clinically successful drugs, including the anticancer agents Dasatinib and Alpelisib, the third-generation cephalosporin antibiotic Cefdinir, and the H2 receptor antagonist Famotidine.[4][5][6] This guide provides a comprehensive exploration of the key biological activities of 2-aminothiazole derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing field-proven insights with technical accuracy, this document aims to equip researchers and drug development professionals with the foundational knowledge required to harness the full therapeutic potential of this remarkable heterocyclic scaffold.

Foundational Chemistry: The Hantzsch Synthesis

The predominant and most classical method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[7][8] This robust and versatile reaction provides a direct route to the scaffold, allowing for the introduction of diverse substituents.

The causality behind this choice of synthesis lies in its efficiency and the ready availability of starting materials. The core mechanism involves the condensation reaction between an α-haloketone and a thiourea derivative.[9][10] The nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the α-haloketone, initiating a sequence of intramolecular cyclization and dehydration steps to yield the final 2-aminothiazole ring. This straightforward pathway allows medicinal chemists to systematically modify the C-4 and C-5 positions (derived from the α-haloketone) and the N-2 position (derived from the substituted thiourea) to explore structure-activity relationships (SAR).

Caption: General workflow of the Hantzsch thiazole synthesis.

Anticancer Activity: Targeting Malignant Proliferation

The 2-aminothiazole scaffold is a cornerstone in the development of modern anticancer therapeutics.[4][11] Derivatives have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][12] This activity stems from their ability to target key proteins involved in cancer cell proliferation and survival.

A prime example is Dasatinib , a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, which is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4] The 2-aminothiazole moiety in Dasatinib is crucial for its binding to the ATP pocket of the target kinases. Other derivatives have been shown to inhibit different targets, such as the Hec1/Nek2 proteins, which are critical for mitotic progression, highlighting the scaffold's versatility in anticancer drug design.[13]

Data Presentation: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives

The following table summarizes the cytotoxic potential of various 2-aminothiazole derivatives, quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values.

| Compound/Derivative ID | Cancer Cell Line | IC₅₀ / GI₅₀ Value | Reference |

| Dasatinib | K562 (Leukemia) | < 1 nM | [4] |

| Alpelisib | Breast Cancer Lines | Varies (PI3Kα inhibitor) | [4] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [12] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [12][14] |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI₅₀) | [15] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI₅₀) | [15] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [15] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a self-validating system for assessing the anti-proliferative effect of a test compound on cancer cell lines.

Objective: To determine the IC₅₀ value of a 2-aminothiazole derivative.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of this colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The choice of incubation time is critical; it must be long enough to allow the compound to exert its effect but not so long that the control cells become over-confluent.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this period, only viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Inhibition of a growth factor signaling pathway by a 2-AT kinase inhibitor.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[16] 2-Aminothiazole derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[17][18][19]

Their mechanism of action can be diverse. For instance, some derivatives are thought to inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan synthesis pathway.[18] In fungi, the proposed target is often lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[18] The potent activity of some derivatives against Mycobacterium tuberculosis has made this scaffold a significant area of interest in the development of new anti-tubercular drugs.[9][20]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Antimicrobial Derivatives

The following table summarizes the MIC values, which represent the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound/Derivative ID | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [21] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [21] |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [21] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [21] |

| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a 2-aminothiazole derivative that inhibits the growth of a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed after a defined incubation period by observing turbidity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the test organism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm medium sterility.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can be confirmed by reading the optical density (OD) at 600 nm.

Caption: Workflow for antimicrobial drug discovery using 2-AT derivatives.

Anti-inflammatory and Neuroprotective Activities

Anti-inflammatory Potential

Chronic inflammation is a key pathological feature of numerous diseases. 2-Aminothiazole derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.[1][2] Studies have shown that these compounds can inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators such as nitric oxide (NO) and prostaglandins.[22][23] By suppressing these pathways, 2-aminothiazole derivatives can reduce the inflammatory response, offering therapeutic potential for conditions like arthritis and other inflammatory disorders.[24]

Neuroprotective Effects

The application of 2-aminothiazoles extends to the complex field of neurodegenerative diseases.[25] Certain derivatives have shown remarkable neuroprotective activity in models of Alzheimer's disease by counteracting tau-induced neuronal toxicity.[25] Others have demonstrated protective effects against glutamate-induced excitotoxicity and cisplatin-induced neurotoxicity in neuronal cultures.[26][27] The mechanism often involves the modulation of neuronal receptors, such as AMPA receptors, or the activation of cellular stress response pathways.[27] This emerging area of research positions 2-aminothiazoles as promising leads for developing treatments for Alzheimer's, Parkinson's, and other debilitating neurological conditions.[28]

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

Objective: To quantify the inhibitory effect of a 2-aminothiazole derivative on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in aqueous solution. The Griess assay is a colorimetric method that detects the presence of nitrite. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo compound that absorbs at 540 nm.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 2-aminothiazole compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% NED in water.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Structure-Activity Relationship (SAR): A Chemist's Guide

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Understanding these Structure-Activity Relationships (SAR) is critical for rational drug design and lead optimization.

-

N-2 Position (Amino Group): This position is a key vector for modification. Acylation of the amino group, particularly with substituted benzoyl groups, has been shown to dramatically increase antitubercular activity.[9] The amide linkage is often crucial, as its removal or inversion can lead to a significant loss of potency.[9]

-

C-4 Position: Substitutions at this position significantly impact activity. For example, a 2-pyridyl moiety at C-4 is a strict requirement for the potency of certain antitubercular agents.[9] In anticancer derivatives, bulky aromatic or heterocyclic groups at this position often enhance cytotoxic effects.[12]

-

C-5 Position: Introduction of substituents at the C-5 position can modulate selectivity and potency. In iNOS inhibitors, appropriately sized alkyl groups at C-5 improve both inhibitory activity and selectivity.[22] However, bulky or hydrophilic groups at this position can also abolish activity, indicating a sensitive steric and electronic balance.[22]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 24. Aminothiazole derivatives with antidegenerative activity on cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

A Strategic Guide to Investigating 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide: Potential Research Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This guide focuses on a specific, likely novel derivative, 4-(4-Butylphenyl)-1,3-thiazol-2-amine hydrobromide . While direct literature on this exact molecule is scarce, its structural components—a 4-aryl-1,3-thiazol-2-amine core—strongly suggest a rich potential for therapeutic applications. This document serves as an in-depth technical guide for researchers initiating an investigation into this compound. It outlines a logical, tiered approach to elucidating its biological activities, beginning with broad-spectrum screening and progressing to detailed mechanistic studies, with a primary focus on its high-probability potential as a kinase inhibitor for oncology applications.

Foundational Rationale: The Power of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a versatile pharmacophore integral to numerous drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[5][6][7] Its significance stems from its ability to act as a bioisostere for various functional groups and its capacity to form crucial hydrogen bond interactions with biological targets, most notably the hinge region of the ATP-binding site in protein kinases.[1] The core structure of 4-(4-Butylphenyl)-1,3-thiazol-2-amine features a phenyl group at the 4-position, a common feature in many bioactive thiazoles, and a butyl substituent that adds lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.[4]

Based on extensive data from analogous compounds, the most promising research avenues for this molecule are in oncology, inflammatory diseases, and antimicrobial applications .[3][8][9][10]

Proposed Research Framework: A Tiered Investigative Approach

A systematic approach is critical to efficiently uncovering the therapeutic potential of a novel compound. We propose a multi-tiered screening and validation workflow.

Caption: Proposed workflow for investigating a novel 2-aminothiazole derivative.

High-Priority Application: Oncology and Kinase Inhibition

The 2-aminothiazole scaffold is a well-established kinase inhibitor template.[5] Many derivatives function as ATP-competitive inhibitors, with the amine group and thiazole nitrogen forming key hydrogen bonds. The 4-aryl group often occupies a hydrophobic pocket, and modifications here can tune selectivity.[1] Therefore, the primary and most promising application for this compound is as a kinase inhibitor for cancer therapy.

Hypothesized Target: Src Family Kinases (SFKs)

Dasatinib, a potent 2-aminothiazole, is a pan-Src family kinase (SFK) and Bcr-Abl inhibitor.[5] SFKs are frequently overactive in various cancers, including breast, colon, and lung cancer, making them attractive therapeutic targets.[6] The structure of the target compound shares foundational similarities with known SFK inhibitors.

Caption: Hypothesized inhibition of the Src signaling pathway.

Experimental Protocols

3.2.1 In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.

-

Objective: To determine the direct inhibitory effect and IC50 value of the compound against a specific kinase (e.g., c-Src).

-

Methodology:

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the target kinase (e.g., recombinant c-Src), its specific peptide substrate, and kinase buffer.

-

Compound Addition: Add this compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include DMSO as a negative control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

-

Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

-

3.2.2 Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Objective: To assess the cytotoxic/cytostatic effect of the compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells, known for Src dependency) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm. Calculate the percentage of cell viability compared to vehicle-treated cells and determine the IC50 value.

-

3.2.3 Western Blot for Phospho-Target Inhibition

This technique confirms that the compound inhibits the kinase within a cellular context by detecting the phosphorylation status of its downstream targets.[1]

-

Objective: To verify inhibition of a specific signaling pathway in cells treated with the compound.

-

Methodology:

-

Cell Treatment & Lysis: Treat cancer cells with the compound at concentrations around its IC50 value for a specified time (e.g., 2-4 hours). Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE & Transfer: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a Src substrate (e.g., phospho-FAK Tyr397) and the total form of the protein.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the phospho-protein signal relative to the total protein indicates target engagement.

-

Secondary Potential Applications

While oncology is the primary focus, the 4-aryl-2-aminothiazole scaffold has demonstrated efficacy in other areas.

Anti-Inflammatory Applications

Some thiazole derivatives are potent inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX).[11] The compound could be screened for activity in assays measuring the production of inflammatory mediators like leukotrienes.

Antimicrobial Applications

The thiazole ring is present in numerous antimicrobial agents.[12][13][14] The lipophilic nature of the butylphenyl group may facilitate penetration of microbial cell walls.[4] Standard antimicrobial susceptibility tests against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) would be a logical first step.[12][13]

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Initial Screening Results

| Assay Type | Target/Cell Line | Result (IC50 / MIC) | Implication |

| Kinase Inhibition | c-Src | 0.8 µM | Potent, direct inhibition of a key oncogenic kinase. |

| Kinase Inhibition | EGFR | > 50 µM | Selective for Src over EGFR. |

| Antiproliferative | HT-29 (Colon Cancer) | 1.5 µM | Potent cellular activity consistent with kinase inhibition. |

| Antiproliferative | A549 (Lung Cancer) | 2.1 µM | Broad anticancer potential. |

| Antimicrobial | S. aureus | > 128 µg/mL | Low potential as an antibacterial agent. |

| Anti-inflammatory | 5-LOX Inhibition | 25 µM | Moderate activity, secondary to anticancer potential. |

Conclusion and Future Directions

The structural features of This compound make it a highly compelling candidate for drug discovery, particularly in oncology. The proposed research framework provides a robust, step-by-step methodology to systematically evaluate its potential as a kinase inhibitor. Initial efforts should focus on broad kinase and cellular screening to identify high-potency targets. Positive hits would warrant progression to detailed MoA studies and in vivo models. Subsequent structure-activity relationship (SAR) studies, involving modification of the butylphenyl moiety, could further optimize potency and selectivity, paving the way for the development of a novel therapeutic agent.[5]

References

- Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design - Benchchem.

- 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed.

- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC - NIH.

- Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed.

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - NIH.

- Design of 2‐aminothiazole CHK1 inhibitors. - ResearchGate.

- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed.

- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate.

- Biological and medicinal significance of 2-aminothiazoles - ResearchGate.

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.

- Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed.

- (PDF) Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - ResearchGate.

- Synthesis and anticancer activity of novel 3,4-diarylthiazol-2(3H)-ones (imines) - PubMed.

- Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs.

- Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central.

- Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine - ResearchGate.

- Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed.

- Synthesis, Antimicrobial Activity of Some New 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole Derivatives and Theoretical Studies of Their Schiff's Base | Semantic Scholar.

- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC - NIH.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS number 350997-72-7 (GSK5182): A Selective Estrogen-Related Receptor γ Inverse Agonist

Introduction

In the landscape of modern drug discovery, the interrogation of orphan nuclear receptors has unveiled novel therapeutic avenues for a myriad of complex diseases. Among these, Estrogen-Related Receptor γ (ERRγ) has emerged as a critical regulator of cellular metabolism, energy homeostasis, and tissue-specific functions. This technical guide provides a comprehensive overview of the research compound identified by CAS number 350997-72-7, widely known in the scientific literature as GSK5182.

GSK5182 is a potent and selective inverse agonist of ERRγ, and its study has illuminated the therapeutic potential of modulating this receptor's activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of GSK5182's chemical properties, mechanism of action, and its application in various disease models. We will delve into established experimental protocols, present key quantitative data, and provide insights into the structural basis of its interaction with ERRγ.

Compound Profile: GSK5182

| Identifier | Value | Source(s) |

| CAS Number | 350997-72-7 | N/A |

| Chemical Name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | N/A |

| Synonym | GSK5182 | [2] |

| Molecular Formula | C₁₃H₁₆N₂S | N/A |

| Molecular Weight | 232.35 g/mol | N/A |

| Primary Target | Estrogen-Related Receptor γ (ERRγ) | [1] |

| Activity | Selective Inverse Agonist | [1] |

| IC₅₀ for ERRγ | 79 nM | [1] |

Chemical Synthesis and Structure

For the synthesis of 4-(4-butylphenyl)-1,3-thiazol-2-amine, a potential starting material would be 2-bromo-1-(4-butylphenyl)ethan-1-one, which can be synthesized from 4-butylacetophenone. The reaction of this α-bromoketone with thiourea would then yield the desired thiazole ring structure.[3]

The structural identity of GSK5182 has been confirmed through various spectroscopic methods, and its interaction with the ERRγ ligand-binding domain has been elucidated by X-ray crystallography (PDB ID: 2EWP).[4] This structural information is invaluable for understanding its mechanism of action and for guiding the design of future ERRγ modulators.

Mechanism of Action: A Dual-Faceted Inverse Agonist

GSK5182 functions as a selective inverse agonist of ERRγ, meaning it reduces the constitutive activity of the receptor.[1] Its mechanism, however, is more nuanced than a simple competitive antagonism.

Inhibition of Transcriptional Activity

ERRγ is a constitutively active transcription factor that, even in the absence of a known endogenous ligand, recruits coactivators to regulate gene expression. GSK5182 binds to the ligand-binding pocket of ERRγ, inducing a conformational change that prevents the recruitment of essential coactivators, such as PGC-1α.[5][6] This disruption of the ERRγ-coactivator complex leads to the repression of target gene transcription. This is a critical aspect of its function in downregulating processes like hepatic gluconeogenesis.[1]

Modulation of ERRγ Protein Stability

Paradoxically, while inhibiting ERRγ's transcriptional activity, GSK5182 has been shown to increase the overall protein levels of ERRγ in cells.[5][6][7] This is achieved by inhibiting the ubiquitination of the ERRγ protein, a key step in its proteasomal degradation.[5][6][7] By stabilizing the receptor in an inactive conformation, GSK5182 effectively sequesters ERRγ, preventing its transcriptional function while simultaneously increasing its cellular concentration. This dual mechanism ensures a robust and sustained inhibition of ERRγ-mediated signaling pathways.

Experimental Protocols and Applications

The following sections detail established experimental protocols that have been used to characterize the activity of GSK5182. These methodologies provide a framework for researchers seeking to investigate its effects in various biological systems.

In Vitro Assays

This assay is fundamental for quantifying the inverse agonist activity of GSK5182 on ERRγ. It relies on a reporter gene, typically luciferase, under the control of a promoter containing ERRγ response elements (ERREs).

Protocol:

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are transiently co-transfected with an expression vector for full-length human ERRγ and a luciferase reporter plasmid containing multiple copies of an ERRE upstream of the luciferase gene. A β-galactosidase or Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of GSK5182 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation, cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the chosen luciferase assay system.

-

Luciferase values are normalized to the internal control.

-

Causality: A dose-dependent decrease in luciferase activity in the presence of GSK5182 indicates its efficacy as an inverse agonist of ERRγ.[7][8]

These assays are crucial for determining the cytotoxic or cytostatic effects of GSK5182 on different cell types, particularly in cancer research.

Protocol (MTT Assay):

-

Cell Seeding:

-

Cancer cell lines (e.g., hepatocellular carcinoma cell line PLC/PRF/5) are seeded in 96-well plates at an appropriate density.[9]

-

-

Compound Treatment:

-

After allowing the cells to adhere overnight, they are treated with a range of GSK5182 concentrations for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

At the end of the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Causality: A reduction in absorbance in GSK5182-treated wells compared to control wells indicates a decrease in cell viability, which can be attributed to either cytotoxicity or inhibition of proliferation.[1]

Western blotting is used to assess the effect of GSK5182 on the protein levels of ERRγ and key proteins in signaling pathways it modulates.

Protocol:

-

Cell Lysis:

-

Cells treated with GSK5182 are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Causality: This technique can confirm the GSK5182-induced stabilization of the ERRγ protein and its inhibitory effects on signaling pathways, such as the RANKL-induced phosphorylation of ERK and JNK in osteoclast precursors.[2][8]

Cell-Based Models

This model is used to investigate the role of GSK5182 in bone metabolism, specifically its effect on the formation of bone-resorbing osteoclasts.

Protocol:

-

Isolation of Bone Marrow-Derived Macrophages (BMMs):

-

Bone marrow is flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.

-

-

Osteoclast Differentiation:

-

BMMs are seeded in multi-well plates and cultured with M-CSF and RANKL (Receptor Activator of Nuclear Factor κB Ligand) to induce osteoclast differentiation.

-

Cells are treated with various concentrations of GSK5182 or vehicle control.

-

-

TRAP Staining:

-

After 4-6 days, when multinucleated osteoclasts have formed in the control wells, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

-

Quantification:

-

TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.

-

Causality: A dose-dependent reduction in the number of TRAP-positive multinucleated cells in the presence of GSK5182 demonstrates its inhibitory effect on osteoclastogenesis.[2][8]

In Vivo Models

This model allows for the evaluation of the therapeutic potential of GSK5182 in a disease context.

Protocol:

-

Induction of Osteoarthritis (OA):

-

OA can be surgically induced in mice, for example, by destabilization of the medial meniscus (DMM).

-

Alternatively, adenovirus-mediated overexpression of ERRγ can be used to induce OA-like cartilage degradation.[11]

-

-

Administration of GSK5182:

-

GSK5182 can be administered systemically (e.g., via intraperitoneal injection) or locally (e.g., via intra-articular injection) at a specified dose and frequency.[11]

-

-

Histological Analysis:

-

At the end of the study period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin.

-

Sections are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content.

-

-

Scoring:

-